- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Cas no 6756-74-7 (Coenzyme A, S-benzoate)

Coenzyme A, S-benzoate structure
Produktname:Coenzyme A, S-benzoate
Coenzyme A, S-benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3
- benzoyl CoA
- benzoyl-coenzyme A
- S-benzoyl coenzyme A
- S-benzoyl-coenzyme-A
- Benzoyl coenzyme A
- Benzoyl CoA
- Benzoic acid, thio-, S-ester with coenzyme A (8CI)
- Coenzyme A, S-benzoate
- C28-H40-N7-O17-P3-S
- UNII-94E93R5B3D
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
- 6756-74-7
- 94E93R5B3D
- Benzoyl-CoA; (Acyl-CoA); [M+H]+;
- Coenzyme A, benzoyl-
- C28H40N7O17P3S
- Benzoyl coenzyme A
- VEVJTUNLALKRNO-TYHXJLICSA-N
- BYC
- CHEBI:15515
- benzoyl-S-CoA
- S-benzoyl-coenzyme A
- C00512
- benzoyl-S-coenzyme A
- S-Benzoate coenzyme A
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) benzothioate
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)
- S-Benzoate
- Q27458576
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(benzoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- S-Benzoic acid
- Benzoyl Coenzyme A (sodium salt)
- SCHEMBL284919
- Benzoyl-coa
-
- Inchi: InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26?/m1/s1
- InChI-Schlüssel: VEVJTUNLALKRNO-VNTTVOJBSA-N
- Lächelt: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O
Berechnete Eigenschaften
- Genaue Masse: 871.14100
- Monoisotopenmasse: 871.14142500g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 21
- Komplexität: 1510
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 389Ų
- XLogP3: -4
Experimentelle Eigenschaften
- PSA: 418.36000
- LogP: 1.34150
Coenzyme A, S-benzoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1R:C:169149-96-6, S:H2O, 1.5 h, 37°C, pH 7.5
Referenz
- Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic SubstrateJournal of the American Chemical Society, 2010, 132(36), 12534-12536,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1R:DCC, S:THF, 5 h, rt
2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8
2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8
Referenz
- Preferential Hydrolysis of Aberrant Intermediates by the Type II Thioesterase in Escherichia coli Nonribosomal Enterobactin Synthesis: Substrate Specificities and Mutagenic Studies on the Active-Site ResiduesBiochemistry, 2009, 48(8), 1712-1722,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referenz
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
Coenzyme A, S-benzoate Raw materials
- Cysteamine hydrochloride
- Adenosine 5'-Triphosphate
- Coenzyme A sodium salt hydrate
- Benzoic acid
- Coenzyme A
- 1-hydroxypyrrolidine-2,5-dione
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
Coenzyme A, S-benzoate Preparation Products
Coenzyme A, S-benzoate Verwandte Literatur
-
M. McErlean,X. Liu,Z. Cui,B. Gust,S. G. Van Lanen Nat. Prod. Rep. 2021 38 1362
-
Karen E. Lebe,Russell J. Cox Chem. Sci. 2019 10 1227
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
Marimuthu Jeya,Tae-Su Kim,Manish Kumar Tiwari,Jinglin Li,Huimin Zhao,Jung-Kul Lee Mol. BioSyst. 2012 8 2864
-
Bradley S. Moore,Christian Hertweck Nat. Prod. Rep. 2002 19 70
6756-74-7 (Coenzyme A, S-benzoate) Verwandte Produkte
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- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 2172259-92-4(1-(2-aminopentan-2-yl)-4,4-dimethylcycloheptan-1-ol)
- 400077-77-2(1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
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